molecular formula C15H12N2 B8021461 4,5-diphenyl-4H-imidazole

4,5-diphenyl-4H-imidazole

Cat. No. B8021461
M. Wt: 220.27 g/mol
InChI Key: KHXWLWCLKYBBSO-UHFFFAOYSA-N
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Description

4,5-diphenyl-4H-imidazole is a useful research compound. Its molecular formula is C15H12N2 and its molecular weight is 220.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Corrosion Inhibition : A study by Singh et al. (2017) found that derivatives of 4,5-diphenyl-imidazole, such as 2-(4-methoxyphenyl)-4,5-diphenyl-imidazole, serve as effective corrosion inhibitors for J55 steel in CO2 saturated brine solution.

  • Analgesic Activity : Research by Uçucu, Karaburun, & Işikdağ (2001) explored the analgesic activity of 1-benzyl-2-substituted-4,5-diphenyl-1H-imidazole derivatives, noting moderate analgesic activity in mice.

  • Antimalarial Applications : A study by Septiana et al. (2021) synthesized 2-aryl-4,5-diphenyl-1H-imidazole derivatives and evaluated their antimalarial activities, finding significant in vitro activity against the Plasmodium falciparum 3D7 strain.

  • Anti-diabetic Agents : Asgari et al. (2020) Asgari et al. (2020) synthesized 4,5-diphenyl-imidazol-1,2,3-triazole hybrids showing excellent inhibitory activity against yeast α-glucosidase, suggesting potential as anti-diabetic agents.

  • Fluorescence Quenching : Testa (1991) Testa (1991) investigated the fluorescence quenching in 4,5-diphenylimidazole, suggesting applications in photochemistry.

  • Photochromism : Bai et al. (2010) Bai et al. (2010) synthesized 4,5-diphenyl-2-(2,5-dimethylthiophen-3-yl)imidazoles that exhibited photochromism upon oxidation, suggesting applications in material science.

  • Anticancer Agents : Gomha, Abdel‐aziz, & Khalil (2016) Gomha, Abdel‐aziz, & Khalil (2016) designed novel thiadiazole-imidazole derivatives, which showed moderate to high anticancer activity against a liver carcinoma cell line.

  • Sensing Applications : Karunakaran et al. (2012) Karunakaran et al. (2012) developed a 4,5-diphenyl-2(E)-styryl-1H-imidazole derivative for sensing nanocrystalline TiO2 through fluorescence studies.

  • Lubricating Oil Additives : Ashry et al. (2014) Ashry et al. (2014) found that functionalized 4,5-diphenyl-imidazoles serve as effective antioxidant additives for industrial lubricating oils.

  • Crystal Structure Studies : Dong et al. (2018) Dong et al. (2018) utilized 2-(2-Bromophenyl)-4,5-diphenyl-1H-imidazole in a one-pot synthesis of tetracyclic heterocycles, revealing insights into crystal structure.

properties

IUPAC Name

4,5-diphenyl-4H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2/c1-3-7-12(8-4-1)14-15(17-11-16-14)13-9-5-2-6-10-13/h1-11,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHXWLWCLKYBBSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=NC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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